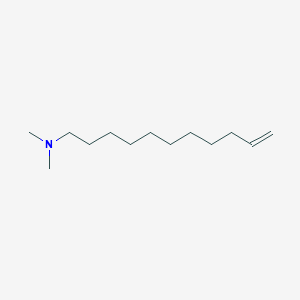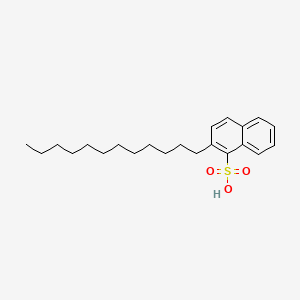
Decanamide, N-decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanamide, N-decyl-: is an organic compound with the molecular formula C10H21NO. It is a type of fatty acid amide, specifically a decanoic acid amide. This compound is known for its surfactant properties and is used in various industrial applications, including as a solvent and in agrochemical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanamide, N-decyl- can be synthesized through the reaction of decanoic acid with ammonia or an amine. One common method involves the reaction of decanoic acid with decylamine under heating conditions to form the amide bond .
Industrial Production Methods: In industrial settings, the production of Decanamide, N-decyl- often involves the use of catalysts to enhance the reaction efficiency. For example, sodium metasilicate and sodium metaaluminate can be used as catalysts in the preparation process . The reaction typically occurs at elevated temperatures (30-100°C) and involves the addition of sulfuric acid to generate the desired product .
Chemical Reactions Analysis
Types of Reactions: Decanamide, N-decyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Decanamide, N-decyl- can lead to the formation of decanoic acid derivatives .
Scientific Research Applications
Chemistry: Decanamide, N-decyl- is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds .
Biology: In biological research, Decanamide, N-decyl- has been studied for its antimicrobial properties. It has shown activity against various pathogenic organisms, including bacteria and fungi .
Medicine: It can be used in the development of new antimicrobial agents .
Industry: In the industrial sector, Decanamide, N-decyl- is used in agrochemical formulations as a solvent and surfactant. It helps in the dispersion of active ingredients in water-based formulations .
Mechanism of Action
The mechanism of action of Decanamide, N-decyl- involves its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . This compound targets various molecular pathways involved in cell membrane synthesis and maintenance .
Comparison with Similar Compounds
N,N-Dimethyldecanamide: This compound is similar in structure but has two methyl groups attached to the nitrogen atom.
N,N-Dimethyloctanamide: This compound has a shorter carbon chain compared to Decanamide, N-decyl- and is used in similar applications.
Uniqueness: Decanamide, N-decyl- is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its surfactant properties make it particularly useful in industrial applications where dispersion and solubilization are required .
Properties
CAS No. |
33598-69-5 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-decyldecanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-7-9-11-13-15-17-19-21-20(22)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3,(H,21,22) |
InChI Key |
HGOPNCSDYPOWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)

